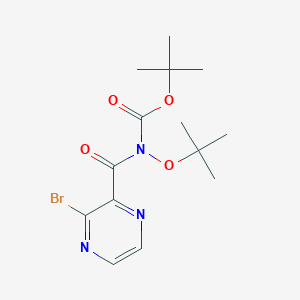
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate is a complex organic compound that features a pyrazine ring substituted with a bromine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent bromination. The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazine derivatives.
Deprotection: The primary amine or alcohol corresponding to the original protected group.
Scientific Research Applications
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action for tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic syntheses where protecting groups are necessary to prevent unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl bromoacetate: Another brominated compound used in organic synthesis.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A related compound with a different core structure but similar protecting group.
Uniqueness
tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate is unique due to its combination of a brominated pyrazine ring and a tert-butyl carbamate group. This dual functionality allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Properties
Molecular Formula |
C14H20BrN3O4 |
|---|---|
Molecular Weight |
374.23 g/mol |
IUPAC Name |
tert-butyl N-(3-bromopyrazine-2-carbonyl)-N-[(2-methylpropan-2-yl)oxy]carbamate |
InChI |
InChI=1S/C14H20BrN3O4/c1-13(2,3)21-12(20)18(22-14(4,5)6)11(19)9-10(15)17-8-7-16-9/h7-8H,1-6H3 |
InChI Key |
QGMMJBIKWPHNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)C1=NC=CN=C1Br)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


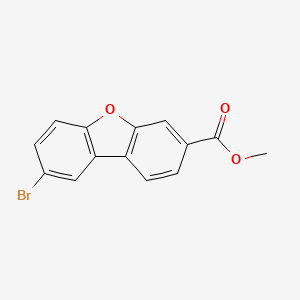
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)
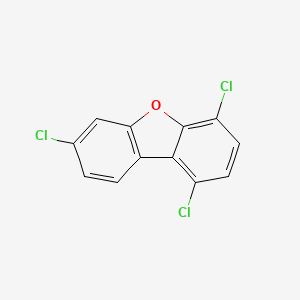
![(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
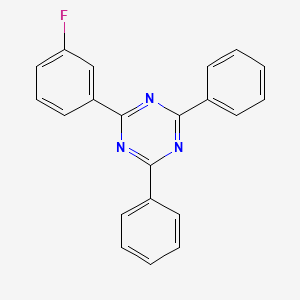




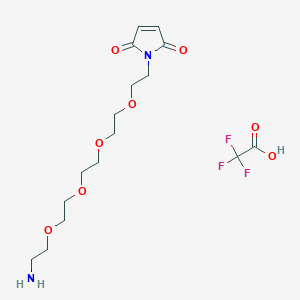
![1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)
